![molecular formula C16H17ClN4O B5666593 N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide CAS No. 6241-31-2](/img/structure/B5666593.png)
N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
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Overview
Description
This compound is part of a class of molecules that have been investigated for their diverse biological activities and interactions with various receptors in the body. The research into these compounds has provided valuable insights into their potential therapeutic uses and the fundamental understanding of receptor-ligand interactions.
Synthesis Analysis
A scalable and facile synthetic process has been established for related piperazine-1-carboxamide compounds, demonstrating the potential for efficient production of these molecules for further study and application. This process involves acylation, deprotection, and salt formation steps to achieve high purity and yield, showcasing the chemical flexibility and accessibility of this class of compounds (Wei et al., 2016).
Molecular Structure Analysis
Molecular interaction studies, such as those involving SR141716; a structurally related antagonist, utilize molecular orbital methods to analyze conformational aspects and provide a framework for understanding how these compounds interact with their targets at the molecular level. Such analyses have led to the development of unified pharmacophore models, furthering our understanding of receptor-ligand interactions (Shim et al., 2002).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKKVWYXAWCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977990 |
Source
|
Record name | N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6241-31-2 |
Source
|
Record name | N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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